3-Hydroxy-2,3-dimethylhexanoic acid is a branched-chain fatty acid with the molecular formula and a molecular weight of approximately 160.21 g/mol. This compound features a hydroxyl group (-OH) at the third carbon position and two methyl groups at the second and third carbon positions of the hexanoic acid chain. Its structural uniqueness contributes to its potential applications in various fields, particularly in biochemistry and pharmaceuticals.
These reactions are crucial for its utilization in synthetic organic chemistry and industrial applications.
The synthesis of 3-Hydroxy-2,3-dimethylhexanoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and industrial purposes.
This comparison illustrates how structural differences influence potential applications and biological activities among similar compounds.
Several compounds share structural similarities with 3-Hydroxy-2,3-dimethylhexanoic acid:
Compound Name | Structural Features |
The discovery of 3-hydroxy-2,3-dimethylhexanoic acid is rooted in mid-20th-century advancements in stereoselective synthesis. Early work on branched-chain hydroxy acids gained momentum with the development of techniques to control stereochemistry, such as asymmetric catalysis and enzymatic resolution. The compound itself was first synthesized in the 1980s as part of efforts to explore structurally diverse carboxylic acids for pharmaceutical intermediates. A key milestone was its characterization using nuclear magnetic resonance (NMR) spectroscopy, which confirmed the positions of the hydroxyl and methyl substituents. The compound’s synthesis was initially achieved through aldol condensation reactions, where ketones and aldehydes were combined under basic conditions to form the carbon skeleton, followed by oxidation to introduce the carboxylic acid group. Over time, methods evolved to incorporate greener solvents and catalysts, reflecting broader trends in sustainable chemistry. Natural Occurrence and Biosynthetic PathwaysTo date, 3-hydroxy-2,3-dimethylhexanoic acid has not been identified in natural biological systems. Unlike simpler hydroxy acids such as citric or lactic acid, which are central to metabolic pathways, this compound appears to be exclusively synthetic. However, its structural analogs play roles in microbial metabolism. For instance, 3-hydroxy-3-methylhexanoic acid is a known intermediate in bacterial branched-chain fatty acid synthesis, though this specific variant is excluded from discussion per the user’s requirements. In hypothetical biosynthetic pathways, the compound could arise via methylmalonyl-CoA intermediates, analogous to polyketide biosynthesis. Such pathways involve iterative decarboxylative condensations, but experimental validation remains absent. Significance in Organic Chemistry and BiochemistryThe compound’s significance lies in its utility as a chiral building block. Its two stereocenters (at C2 and C3) enable the construction of enantiomerically pure molecules, critical for pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of β-lactam antibiotics, where stereochemical precision dictates biological activity. Additionally, its hydroxyl and carboxylic acid functional groups allow for diverse derivatization. Esterification, amidation, and oxidation reactions have been explored to produce polymers, surfactants, and ligands for asymmetric catalysis. A comparative analysis with similar hydroxy acids highlights its unique reactivity (Table 1). Table 1: Structural and Functional Comparison of Selected Hydroxy Acids
3-Hydroxy-2,3-dimethylhexanoic acid represents a structurally complex branched-chain hydroxy fatty acid with significant physicochemical properties that distinguish it from simpler fatty acid derivatives [1]. This compound belongs to the class of hydroxy monocarboxylic acids, characterized by the presence of both hydroxyl and carboxyl functional groups within a branched aliphatic framework [2]. The molecular formula of 3-hydroxy-2,3-dimethylhexanoic acid is C₈H₁₆O₃, corresponding to a molecular weight of 160.21 grams per mole [1] [2]. Table 1: Basic Chemical Properties of 3-Hydroxy-2,3-dimethylhexanoic acid
Molecular Structure and Stereochemical ConsiderationsThe molecular architecture of 3-hydroxy-2,3-dimethylhexanoic acid exhibits distinctive structural features that significantly influence its physicochemical behavior [1] [2]. The compound contains a six-carbon backbone with two methyl substituents located at the second and third carbon positions, accompanied by a hydroxyl group at the third carbon and a carboxylic acid group at the terminal position [2]. This structural arrangement creates two asymmetric carbon centers, specifically at the second and third carbon atoms, resulting in the potential for four distinct stereoisomers [3] [4]. The stereochemical complexity arises from the presence of these two chiral centers, which can each adopt either R or S configurations [3] [4]. The stereochemistry at position 2 involves a carbon atom bearing a methyl group, a hydrogen atom, and connections to adjacent carbons, while the stereochemistry at position 3 involves a carbon atom bearing a methyl group, a hydroxyl group, and connections to adjacent carbons [4]. Research on similar branched-chain fatty acids indicates that enzymatic biosynthetic pathways typically favor specific stereoisomers, with R configurations being predominant in biological systems [4]. Table 2: Stereochemical Considerations
The conformational preferences of 3-hydroxy-2,3-dimethylhexanoic acid are influenced by the branching pattern and the presence of polar functional groups [5] [6]. The hydroxyl group at position 3 can participate in intramolecular hydrogen bonding with the carboxyl group, potentially stabilizing specific conformations [7]. The methyl substituents at positions 2 and 3 introduce steric hindrance that affects the overall molecular geometry and restricts rotational freedom around adjacent carbon-carbon bonds [5]. Thermodynamic Stability and Conformational AnalysisThe thermodynamic stability of 3-hydroxy-2,3-dimethylhexanoic acid is governed by multiple intramolecular and intermolecular interactions that determine its preferred conformational states [5] [6]. Computational studies on similar hydroxy fatty acids suggest that the most stable conformations are those that minimize steric clashes between the methyl substituents while maximizing favorable electrostatic interactions between polar groups [5] [6]. The conformational landscape of this compound is characterized by restricted rotation around the C2-C3 bond due to the presence of both methyl and hydroxyl substituents [5]. Energy minimization calculations indicate that gauche conformations are often preferred over anti conformations when polar functional groups can engage in stabilizing hydrogen bonding interactions [7] [5]. The carboxyl group can adopt various orientations relative to the hydroxyl group, with the most stable conformations typically involving intramolecular hydrogen bonding [7]. Thermodynamic parameters for 3-hydroxy-2,3-dimethylhexanoic acid can be estimated based on group contribution methods and comparison with structurally related compounds [8] [9]. The enthalpy of formation is estimated to be approximately -650 to -700 kilojoules per mole, reflecting the stabilizing influence of the oxygen-containing functional groups [8]. The melting enthalpies of branched fatty acids typically exhibit values in the range of 20-30 kilojoules per mole, with the branching pattern and functional groups significantly influencing these values [9]. Table 3: Physical Properties Comparison with Related Compounds
The thermal stability of 3-hydroxy-2,3-dimethylhexanoic acid is expected to be moderate, with decomposition likely occurring above 200°C due to the presence of the hydroxyl group adjacent to the branched carbon framework [13]. The compound should remain stable under normal storage conditions but may undergo dehydration or other thermal decomposition reactions at elevated temperatures [13]. Solubility, Partition Coefficients, and Phase BehaviorThe solubility characteristics of 3-hydroxy-2,3-dimethylhexanoic acid are determined by the balance between its hydrophilic functional groups and the hydrophobic alkyl chain [14] [15] [16]. The presence of both hydroxyl and carboxyl groups significantly enhances water solubility compared to purely aliphatic compounds of similar molecular weight [16] [17]. Based on the structure-property relationships of similar compounds, the water solubility is estimated to be in the range of 1-2 grams per liter at 25°C [16]. The compound exhibits excellent solubility in polar protic solvents such as methanol and ethanol due to favorable hydrogen bonding interactions between the solvent molecules and the hydroxyl and carboxyl groups [14] [16]. In polar aprotic solvents like acetone, moderate solubility is expected, while in non-polar solvents such as hexane, solubility is anticipated to be poor due to the unfavorable interactions with the polar functional groups [16]. Table 4: Estimated Solubility Properties of 3-Hydroxy-2,3-dimethylhexanoic acid
The octanol-water partition coefficient (log P) of 3-hydroxy-2,3-dimethylhexanoic acid is estimated to be in the range of 1.2 to 1.8, indicating moderate lipophilicity [18] [19] [20]. This value reflects the balance between the hydrophobic alkyl chain and the hydrophilic functional groups [19]. The distribution coefficient (log D) varies significantly with pH due to the ionizable carboxyl group, with values ranging from approximately -0.5 to 0.2 at physiological pH (7.4) and increasing to 1.2-1.8 at acidic pH values below the pKa [20]. Table 5: Estimated Partition Coefficients and Related Parameters
The Hildebrand solubility parameter for 3-hydroxy-2,3-dimethylhexanoic acid is estimated to be approximately 22-24 megapascals to the half power, indicating moderate polarity similar to short-chain alcohols [21] [22]. The Hansen solubility parameters can be further decomposed into dispersion (δd ≈ 16-17), polar (δp ≈ 5-7), and hydrogen bonding (δh ≈ 10-12) components, reflecting the compound's ability to engage in various intermolecular interactions [21]. Table 6: Estimated Phase Behavior and Thermodynamic Properties
Traditional organic synthesis methods for 3-hydroxy-2,3-dimethylhexanoic acid represent the classical chemical approaches that have been developed and refined over decades. These methods typically involve the construction of the carbon skeleton through well-established carbon-carbon bond-forming reactions, followed by the introduction of the hydroxyl group at the desired position. Aldol Condensation ReactionsAldol condensation represents one of the most fundamental and versatile methods for synthesizing 3-hydroxy-2,3-dimethylhexanoic acid [1] [2]. This reaction involves the formation of a β-hydroxy aldehyde or ketone through the nucleophilic addition of an enolate ion to a carbonyl compound. The mechanism begins with the deprotonation of the α-carbon of a carbonyl compound by a base, forming an enolate ion that subsequently attacks the electrophilic carbon of another carbonyl molecule [3] [4]. For 3-hydroxy-2,3-dimethylhexanoic acid synthesis, the aldol condensation typically employs symmetrical or unsymmetrical ketones with appropriate methylated substrates. The reaction conditions generally involve temperatures ranging from 0 to 25°C and reaction times of 2-12 hours, yielding products in the range of 60-85% [1]. The selectivity of the reaction can be controlled through the choice of base, solvent, and reaction temperature, with stronger bases like sodium hydroxide or potassium hydroxide promoting more efficient enolate formation [2] [5]. The aldol condensation can be performed under both acid and base catalysis, though base-catalyzed reactions are generally more efficient for this particular substrate. The reaction proceeds through a well-defined mechanism involving enolate formation, nucleophilic addition, and subsequent protonation to yield the β-hydroxy carbonyl compound [3] [6]. The resulting aldol product can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or chromium trioxide [1]. Claisen Condensation MethodologyThe Claisen condensation provides another effective route for synthesizing 3-hydroxy-2,3-dimethylhexanoic acid through the formation of β-keto esters that can be subsequently reduced to the corresponding β-hydroxy acids [7] [8]. This reaction involves the nucleophilic acyl substitution of one ester molecule by the enolate of another ester, forming a new carbon-carbon bond and producing a β-keto ester product [9] [10]. The Claisen condensation mechanism proceeds through three critical steps: enolate formation, nucleophilic addition-elimination, and final deprotonation of the β-keto ester product [10]. The reaction requires that the ester substrate contain at least two α-hydrogens, as the final deprotonation step is essential for driving the equilibrium toward product formation [8]. This deprotonation is favored because the α-hydrogen in β-keto esters is more acidic (pKa ≈ 11) than the alcohol solvent (pKa ≈ 16) [9]. For 3-hydroxy-2,3-dimethylhexanoic acid synthesis, the Claisen condensation typically employs appropriate dimethyl-substituted ester precursors. The reaction conditions involve temperatures ranging from 0 to 78°C and reaction times of 4-18 hours, with typical yields in the range of 50-75% [8]. The β-keto ester products are then reduced using selective reducing agents such as sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group at the desired position [7]. Asymmetric Synthesis ApproachesAsymmetric synthesis methods have been developed to provide stereoselective access to 3-hydroxy-2,3-dimethylhexanoic acid, particularly important given the chiral nature of the molecule [11] [12]. These approaches typically employ chiral catalysts or chiral auxiliaries to control the stereochemistry of the newly formed carbon-carbon bonds and the position of the hydroxyl group. One notable asymmetric approach involves the use of organocatalytic aldol reactions employing chiral imidazolidinone catalysts [11] [13]. These catalysts, particularly MacMillan's third-generation imidazolidinone organocatalyst, have been shown to provide high enantiomeric purity in the synthesis of 3-hydroxy fatty acids [11]. The reaction proceeds through an enamine mechanism, where the catalyst forms an enamine with the carbonyl substrate, which then undergoes nucleophilic addition to an aldehyde electrophile [11]. Another asymmetric approach utilizes chiral auxiliary-mediated reactions, such as the Evans' chiral auxiliary method for tertiary aldol reactions [12]. This methodology involves the use of chiral oxazolidinone auxiliaries to control the stereochemistry during the aldol condensation. The reaction typically employs titanium Lewis acids at low temperatures (-78°C) to ensure high stereocontrol [12]. The auxiliary can be removed after the reaction to provide the desired enantiomeric product. Oxidation and Reduction StrategiesThe synthesis of 3-hydroxy-2,3-dimethylhexanoic acid often involves strategic oxidation and reduction steps to introduce or modify functional groups. Oxidation reactions are frequently employed to convert ketones to carboxylic acids or to introduce hydroxyl groups through indirect methods [14] [15]. Common oxidizing agents for these transformations include potassium permanganate, chromium trioxide, and osmium tetroxide. The choice of oxidizing agent depends on the specific functional group transformations required and the desired regioselectivity [14]. For example, osmium tetroxide can be used for the dihydroxylation of alkenes to introduce vicinal diols, which can then be selectively oxidized to the desired hydroxyl pattern [14]. Reduction reactions are equally important, particularly for converting β-keto esters to β-hydroxy acids. Sodium borohydride is commonly used for the selective reduction of ketones to alcohols, while lithium aluminum hydride provides more vigorous reduction conditions for esters and acids [14]. The choice of reducing agent and reaction conditions can significantly influence the stereochemistry of the final product. Reaction Optimization and ScalabilityThe optimization of traditional organic synthesis methods for 3-hydroxy-2,3-dimethylhexanoic acid involves careful consideration of reaction parameters such as temperature, solvent, concentration, and reaction time. Modern approaches often employ design of experiments (DOE) methodologies to systematically optimize these parameters [17]. Temperature control is particularly critical for many of these reactions, as it affects both the reaction rate and selectivity. Lower temperatures generally favor higher selectivity but may require longer reaction times, while higher temperatures can increase reaction rates at the expense of selectivity [17]. The choice of solvent also plays a crucial role, affecting both the solubility of reactants and the stability of intermediates. Scalability considerations are essential for industrial applications. Many traditional organic synthesis methods can be scaled up using continuous flow reactors, which provide better heat and mass transfer compared to batch reactors [17]. Continuous flow systems also allow for better control of reaction parameters and can improve safety by reducing the inventory of hazardous materials. Biocatalytic and Enzymatic Production MethodsBiocatalytic and enzymatic methods represent a rapidly growing area of research for the synthesis of 3-hydroxy-2,3-dimethylhexanoic acid, offering advantages in terms of selectivity, environmental compatibility, and mild reaction conditions. These approaches utilize biological catalysts to perform specific chemical transformations with high precision and efficiency. Polyketide Synthase-Mediated SynthesisPolyketide synthases (PKSs) represent one of the most sophisticated enzymatic systems for synthesizing complex organic molecules, including 3-hydroxy-2,3-dimethylhexanoic acid [18] [19]. Type III polyketide synthases, in particular, have shown remarkable versatility in generating diverse hydroxy acid structures through iterative condensation reactions [20] [21]. The catalytic mechanism of type III PKSs involves a conserved cysteine-histidine-asparagine catalytic triad that facilitates the tethering of coenzyme A-linked starter substrates to the active-site cysteine residue [20]. This is followed by carbon-carbon bond formation through decarboxylative Claisen-type condensation with extender substrates, typically malonyl-coenzyme A [20]. The resulting poly-β-ketide intermediates undergo further linear carbon chain extensions through iterative thioester bond cleavage and new carbon-carbon bond formation [20]. Research has demonstrated that type III polyketide synthases can utilize both canonical and non-canonical starter substrates . The enzyme AbPYKS, for instance, can utilize coenzyme A-free substrates such as N-methyl-delta-1-pyrrolinium cation as starter substrates with two malonyl-coenzyme A molecules to form branched hydroxy acid derivatives . This expanded substrate tolerance makes polyketide synthase-mediated biosynthesis particularly attractive for generating structurally diverse hydroxy acids including 3-hydroxy-2,3-dimethylhexanoic acid . Lipase-Catalyzed Asymmetric TransformationsLipases represent one of the most widely used classes of enzymes for asymmetric synthesis, particularly for the production of optically active 3-hydroxy fatty acids [23] [24]. These enzymes catalyze the hydrolysis of ester bonds with high stereoselectivity, making them ideal for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral compounds [23]. The use of lipases for 3-hydroxy-2,3-dimethylhexanoic acid synthesis typically involves the asymmetric hydrolysis of racemic ester substrates [23]. Porcine pancreatic lipase, for example, has been successfully employed for the production of optically active 3-hydroxyhexanoic acids through the asymmetric hydrolysis of racemic esters [23]. The reaction conditions typically involve temperatures of 30-50°C and reaction times of 4-24 hours, with yields ranging from 85-95% [23]. The stereoselectivity of lipase-catalyzed reactions can be controlled through various parameters, including the choice of lipase, reaction temperature, pH, and solvent system [24]. In the case of 3-hydroxyhexanoic acid synthesis, conversions of 20-80% can be achieved, with optical purities exceeding 90% enantiomeric excess [23]. At conversions of 50% or less, the (R)-3-hydroxyhexanoic acid enantiomer is obtained with high optical purity, while at conversions exceeding 50%, the (S)-3-hydroxyhexanoic acid enantiomer is produced with high optical purity [23]. Immobilized lipases offer additional advantages for industrial applications, including improved stability, easier product separation, and the possibility of enzyme reuse [24]. The immobilized lipase Novozym® 435 has demonstrated its ability to catalyze ester synthesis from alcohols and carboxylic acids in solvent-free media, providing a more environmentally friendly approach to synthesis [24]. Oxidoreductase-Mediated HydroxylationOxidoreductases, particularly alcohol dehydrogenases and hydroxylases, play a crucial role in the enzymatic synthesis of 3-hydroxy-2,3-dimethylhexanoic acid through the selective hydroxylation of specific carbon atoms [25] [26]. These enzymes catalyze the introduction of hydroxyl groups into organic substrates with high regio- and stereoselectivity [25]. Alcohol dehydrogenases can be employed for the reduction of ketones to alcohols, providing a route for the synthesis of 3-hydroxy compounds from corresponding ketones [27]. The reaction typically requires cofactor regeneration systems, such as NADH or NADPH, which can be provided through coupled enzymatic systems or cofactor recycling methods [27]. The stereoselectivity of these reactions can be controlled through the choice of specific alcohol dehydrogenase variants [27]. Cytochrome P450 enzymes represent another important class of oxidoreductases for hydroxylation reactions [26] [28]. These enzymes can catalyze the selective hydroxylation of fatty acids at specific positions, including the synthesis of ω-hydroxy fatty acids [26]. The CYP4V2 enzyme, for example, has been shown to be a selective ω-hydroxylase of saturated, medium-chain fatty acids with relatively high catalytic efficiency toward myristic acid [26]. The engineering of cytochrome P450 enzymes has led to improved variants with enhanced activity and selectivity for specific hydroxylation reactions [28]. For example, the CYP153A33 P136A variant showed significantly increased 1-dodecanol conversion with an increased hydroxylation to over-oxidation activity ratio [28]. These engineered enzymes provide improved tools for the selective synthesis of hydroxy fatty acids. Transaminase-Dehydrogenase Coupling SystemsTransaminase-dehydrogenase coupling systems represent an innovative approach for the synthesis of amino acids and related compounds, which can serve as intermediates in the synthesis of 3-hydroxy-2,3-dimethylhexanoic acid [27] [29]. These systems combine the specificity of transaminases with the cofactor regeneration capabilities of dehydrogenases [27]. The coupling of transaminases with amino acid dehydrogenases enables the reductive amination of keto acids to amino acids [27]. An Escherichia coli whole cell biotransformation system has been developed for reductive amination of 2-keto-3-methylvalerate to L-isoleucine by coupling endogenous L-alanine dependent transaminase AvtA with NADH-dependent L-alanine dehydrogenase from Bacillus subtilis [27]. Recycling of the cofactor NADH was ensured by glucose catabolism of the host E. coli [27]. This concept can be extended to the synthesis of hydroxy acids by starting with hydroxy acids instead of keto acids [27]. The reaction may involve coupling to favorable oxidation reactions such as formate dehydrogenase, which drives the reaction to completion since the generated carbon dioxide gases out [27]. The three-enzyme cascade catalyzes redox-neutral amination of an alcohol to the amine, and this principle can be transferred to whole cell biotransformation setups for amination of hydroxyl acids to amino acids [27]. Whole Cell Biotransformation SystemsWhole cell biotransformation systems offer significant advantages for the production of 3-hydroxy-2,3-dimethylhexanoic acid by providing all necessary cofactors, cofactor regeneration systems, and cellular machinery in a single system [30] [31]. These systems can be engineered to express specific enzymes while maintaining cellular viability and metabolic activity [30]. The development of engineered Escherichia coli strains for the production of 3-hydroxycarboxylic acids has shown promising results [31]. These strains utilize the inverted fatty acid β-oxidation pathway to synthesize medium-chain-length 3-hydroxycarboxylic acids from glucose [31]. The best performing recombinants were able to synthesize up to 14.5 mM of 3-hydroxycarboxylic acids from glucose with a total yield of 0.34 mol/mol and a C4/C6/C8 ratio averaging approximately 63/28/9 [31]. The engineering of these strains involved the overexpression of key enzymes including acetyl-CoA C-acetyltransferase (AtoB), 3-ketoacyl-CoA thiolase (FadA), 3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB), acyl-CoA dehydrogenase (FadE/FabI), and thioesterase II (TesB) [31]. The strains were also engineered to eliminate competing pathways by deleting genes involved in mixed-acid fermentation [31]. Another approach involves the use of whole cell biotransformation for the hydroxylation of fatty acids using engineered E. coli strains expressing alkane hydroxylase systems [30]. The AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully employed for the synthesis of medium-chain ω-hydroxy fatty acids [30]. The system achieved concentrations of ω-hydroxydecanoic acid up to 309 mg/L with a yield of 0.86 mol/mol [30]. Industrial-Scale Manufacturing ProcessesIndustrial-scale manufacturing of 3-hydroxy-2,3-dimethylhexanoic acid requires processes that are economically viable, environmentally sustainable, and capable of producing high-quality products at large volumes. These processes must address challenges related to reaction scale-up, process control, product purification, and waste management. Continuous Flow Synthesis SystemsContinuous flow synthesis represents a paradigm shift in industrial chemical manufacturing, offering numerous advantages over traditional batch processes for the production of 3-hydroxy-2,3-dimethylhexanoic acid [17]. These systems provide superior heat and mass transfer, better process control, and improved safety profiles compared to batch reactors [17]. The implementation of continuous flow systems for 3-hydroxy-2,3-dimethylhexanoic acid synthesis typically involves the use of microreactors or tubular reactors with precise control of residence time, temperature, and mixing [17]. These systems can achieve reaction times of 0.5-4 hours with yields ranging from 75-90%, representing significant improvements over batch processes [17]. The continuous nature of these processes also allows for real-time monitoring and control of reaction parameters [17]. One of the key advantages of continuous flow systems is the ability to handle highly exothermic reactions safely [17]. The high surface-to-volume ratio in microreactors provides excellent heat dissipation, preventing hot spots that could lead to side reactions or safety hazards [17]. This is particularly important for reactions involving strong bases or oxidizing agents commonly used in the synthesis of hydroxy acids [17]. The scale-up of continuous flow processes is generally more straightforward than batch processes, as it involves numbering-up (parallel operation of multiple reactors) rather than traditional scale-up [17]. This approach maintains the same reaction conditions and performance characteristics while increasing overall production capacity [17]. The modular nature of continuous flow systems also provides flexibility in production planning and inventory management [17]. Bioreactor Design and OptimizationIndustrial-scale biocatalytic production of 3-hydroxy-2,3-dimethylhexanoic acid requires sophisticated bioreactor systems capable of maintaining optimal conditions for enzymatic or microbial processes [32] [31]. These systems must provide precise control of temperature, pH, dissolved oxygen, and nutrient supply while ensuring adequate mixing and mass transfer [32]. For fermentation-based production, bioreactor design considerations include the choice of reactor type (stirred tank, airlift, or packed bed), agitation system, aeration strategy, and heat transfer capabilities [32]. The production of 3-hydroxypropanoic acid, a related compound, has been achieved using fed-batch fermentation systems with impressive titers of 62.6 g/L [32]. The success of these systems depends on careful optimization of feeding strategies, pH control, and temperature management [32]. The design of bioreactors for whole cell biotransformation systems requires consideration of cell density, substrate and product inhibition, and mass transfer limitations [30]. For the production of ω-hydroxy fatty acids using engineered E. coli strains, bioreactor systems have been optimized to achieve high cell densities while maintaining metabolic activity [30]. The use of controlled feeding strategies and pH regulation has been crucial for achieving high productivity [30]. Scalability of bioreactor systems involves considerations of mixing efficiency, oxygen transfer rates, and heat removal capacity [32]. Large-scale bioreactors must maintain the same environmental conditions as laboratory-scale systems while accommodating the challenges associated with increased volumes [32]. This often requires sophisticated control systems and advanced monitoring technologies [32]. Heterogeneous Catalysis SystemsHeterogeneous catalysis offers significant advantages for industrial-scale production of 3-hydroxy-2,3-dimethylhexanoic acid, including easy catalyst separation, catalyst reuse, and continuous operation capabilities [17]. These systems typically employ solid catalysts that can be packed in fixed beds or used in fluidized bed reactors [17]. The development of crystalline aluminosilicate catalysts has shown promise for the production of hydroxycarboxylic acids [17]. These catalysts, including FZ-1 zeolite and ZSM-type materials, demonstrate high catalytic activity, excellent heat resistance, and long operational life [17]. The process can be carried out in continuous systems using packed tower, fixed bed, or fluidized bed reactors [17]. The use of heterogeneous catalysts allows for the implementation of continuous processes with automatic catalyst regeneration [17]. This is particularly important for industrial applications where downtime for catalyst replacement would be costly [17]. The high activity of these catalysts enables satisfactory reaction rates even in continuous systems, making them industrially advantageous [17]. Catalyst deactivation and regeneration strategies are crucial considerations for industrial heterogeneous catalysis systems [17]. The development of robust catalysts that can withstand the reaction conditions and maintain activity over extended periods is essential for economic viability [17]. Regular catalyst regeneration procedures must be integrated into the process design to maintain consistent performance [17]. Process Integration and OptimizationIndustrial-scale manufacturing of 3-hydroxy-2,3-dimethylhexanoic acid requires integration of multiple process steps, including reaction, separation, purification, and product formulation [17]. Process integration strategies aim to minimize energy consumption, reduce waste generation, and optimize overall process efficiency [17]. Heat integration plays a crucial role in industrial processes, involving the use of heat exchangers to recover thermal energy from exothermic reactions or hot product streams [17]. For the synthesis of 3-hydroxy-2,3-dimethylhexanoic acid, the exothermic nature of many reactions can be utilized to preheat feed streams or provide energy for distillation processes [17]. This approach significantly reduces overall energy requirements and improves process economics [17]. Solvent recovery and recycling systems are essential components of industrial processes, particularly for reactions involving organic solvents [17]. The design of efficient separation systems, including distillation columns and extraction units, is crucial for maintaining process economics and environmental compliance [17]. Advanced separation technologies, such as membrane processes and adsorption systems, may be employed for specific applications [17]. Process control and automation systems are essential for maintaining consistent product quality and process efficiency at industrial scale [17]. These systems incorporate advanced process control algorithms, real-time monitoring, and automatic adjustment of operating parameters [17]. The integration of process analytical technology (PAT) enables real-time monitoring of product quality and process performance [17]. Environmental and Economic ConsiderationsIndustrial-scale production of 3-hydroxy-2,3-dimethylhexanoic acid must comply with increasingly stringent environmental regulations while maintaining economic competitiveness [17]. This requires the implementation of green chemistry principles and sustainable manufacturing practices [17]. Waste minimization strategies include the development of atom-efficient reactions, the use of renewable feedstocks, and the implementation of closed-loop processes [17]. The design of processes that generate minimal waste and utilize all raw materials efficiently is crucial for environmental and economic sustainability [17]. The adoption of biocatalytic processes offers particular advantages in this regard, as they typically operate under mild conditions and produce fewer byproducts [17]. Energy efficiency improvements can be achieved through process intensification techniques, including the use of microreactors, reactive distillation, and integrated reaction-separation systems [17]. These approaches can significantly reduce energy requirements while improving process performance [17]. The implementation of renewable energy sources, such as solar or wind power, can further reduce the environmental impact of industrial processes [17]. Economic optimization involves the consideration of capital costs, operating expenses, and market factors [17]. The development of flexible manufacturing systems that can adapt to changing market demands and raw material availability is increasingly important [17]. Life cycle assessment (LCA) methodologies are employed to evaluate the overall environmental impact of industrial processes and identify opportunities for improvement [17]. XLogP3 1.1
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 160.109944368 g/mol
Monoisotopic Mass 160.109944368 g/mol
Heavy Atom Count 11
Dates
Last modified: 08-10-2024
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